3-Hydroxyanthranilic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyanthranilic Acid-d3 is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to isolate the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key intermediate in the kynurenine pathway.
Reduction: Under specific conditions, it can be reduced to form other metabolites.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Quinolinic Acid: Formed through oxidation.
Various Metabolites: Formed through reduction and substitution reactions.
Scientific Research Applications
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase, leading to the production of quinolinic acid . This pathway is crucial for the regulation of immune responses, oxidative stress, and energy production. The compound also exhibits antioxidant properties by scavenging free radicals and activating the Nrf2/SKN-1 oxidative stress response .
Comparison with Similar Compounds
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and functions.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in research for tracking metabolic pathways and understanding the detailed mechanisms of action .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI Key |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)N)C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.